4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid
Description
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid (CAS 252720-31-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol . The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses. This compound is widely utilized as a pharmaceutical intermediate, particularly in the development of peptidomimetics and bioactive molecules .
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-11-19(12-10-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
HOACXQRBBWSDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid typically involves the protection of the amine group with the Boc group. Common methods include:
Simple rapid stirring: of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature.
Heating a mixture: of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
Addition of the amine: to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature.
Heating a mixture: of the amine to be protected and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Chemical Reactions Analysis
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid undergoes several types of reactions:
Oxidation and Reduction: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using AlCl3.
Methanolysis: Sequential treatment with trimethylsilyl iodide then methanol can also be used for Boc deprotection.
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid is used in various scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid involves the protection of the amine group by the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The Boc-protected piperidine scaffold is a common structural motif in medicinal chemistry. Below is a detailed comparison with structurally related compounds:
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects :
- The phenyl group in the target compound enhances lipophilicity compared to analogs like the fluorophenyl derivative (CAS 923932-21-2), which may improve blood-brain barrier penetration .
- The hydrochloride salt (CAS 61087-51-2) exhibits higher aqueous solubility due to ionic character, advantageous for formulation .
Stereochemical Influence :
- The (3S,4R)-fluorophenyl analog (CAS 923932-21-2) demonstrates the role of stereochemistry in binding affinity, particularly in chiral drug synthesis .
Biological Activity
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid, also referred to as Boc-phenylpiperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H26N2O4
- CAS Number : 1257871-36-5
- Molecular Weight : 334.41 g/mol
Synthesis
The synthesis of this compound typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the phenyl and piperidine moieties. A typical synthetic route involves:
- Reaction of phenylpiperidine with Boc anhydride.
- Purification through chromatography to obtain the final product as a white solid.
1. Neuroprotective Effects
Recent studies have investigated the neuroprotective potential of Boc-phenylpiperidine against neurotoxic agents like amyloid-beta (Aβ). Research indicates that this compound can inhibit Aβ aggregation, which is critical in Alzheimer's disease pathology. In vitro studies demonstrated that Boc-phenylpiperidine significantly increased cell viability in astrocytes exposed to Aβ, suggesting a protective effect against oxidative stress and inflammation induced by Aβ exposure .
2. Enzyme Inhibition
Boc-phenylpiperidine has shown activity as an inhibitor of key enzymes involved in neurodegenerative processes:
- Acetylcholinesterase (AChE) : Inhibits AChE activity, which is beneficial in treating cognitive decline associated with Alzheimer's disease.
- Beta-secretase (BACE1) : Demonstrated inhibition with an IC50 value indicating moderate efficacy in preventing amyloid plaque formation .
Case Studies
A notable study conducted on the effects of Boc-phenylpiperidine revealed its ability to modulate inflammatory responses in astrocytes. When treated with Aβ, astrocytes exhibited increased levels of pro-inflammatory cytokines such as TNFα and IL-6. However, co-treatment with Boc-phenylpiperidine resulted in reduced cytokine production and improved cell survival rates .
Data Table: Biological Activity Overview
| Activity | Mechanism | IC50/Ki Values | Effectiveness |
|---|---|---|---|
| Acetylcholinesterase Inhibition | Prevents breakdown of acetylcholine | Ki = 0.17 μM | Moderate |
| Beta-secretase Inhibition | Prevents Aβ aggregation | IC50 = 15.4 nM | Moderate |
| Neuroprotection | Reduces oxidative stress and inflammation | N/A | Significant improvement |
Q & A
(Basic) What are the common synthetic routes for preparing 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid, and what reaction conditions are optimal?
Answer:
Synthesis typically involves multi-step protocols, including Boc-protection of the piperidine amino group. One approach uses tert-butoxycarbonyl (Boc) anhydride under reflux with a base catalyst (e.g., pyridine) to introduce the Boc group. Subsequent coupling with phenyl groups may employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Optimal conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and controlled temperatures (0–25°C) to minimize side reactions. Yields vary depending on purification methods, such as recrystallization or column chromatography .
(Basic) What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers expect?
Answer:
- NMR (¹H/¹³C): The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (¹H), while the carbonyl (C=O) resonates at ~155–160 ppm (¹³C). The piperidine ring protons show splitting patterns between 1.5–3.5 ppm.
- IR: Strong absorption bands at ~1680–1720 cm⁻¹ (Boc C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- HPLC/MS: Use a C18 column with acetonitrile/water gradients for purity analysis. ESI-MS should display [M+H]⁺ at m/z 245.3 (calculated for C₁₁H₂₀N₂O₄) .
(Advanced) How can computational methods aid in predicting the reactivity or interaction mechanisms of this compound with biological targets?
Answer:
Quantum mechanical calculations (DFT) can model Boc group stability under acidic/basic conditions. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like proteases or kinases by analyzing steric/electronic interactions. For example, the tert-butyl group’s steric bulk may hinder binding in narrow active sites, while the carboxylic acid moiety could form hydrogen bonds. ICReDD’s integrated computational-experimental workflows optimize reaction pathways and target interactions .
(Advanced) What strategies are effective in resolving contradictions in spectral data or unexpected reaction outcomes during synthesis?
Answer:
- Contradictory NMR Peaks: Use 2D NMR (COSY, HSQC) to assign overlapping signals or identify diastereomers.
- Unexpected Byproducts: Analyze via LC-MS/MS and adjust stoichiometry (e.g., reduce excess Boc anhydride) or switch coupling agents (DCC vs. EDC).
- Low Yields: Screen solvents (DMF vs. DCM) or catalysts (DMAP vs. HOBt) to improve efficiency. Refer to analogous piperidine syntheses for troubleshooting .
(Basic) What are the critical safety considerations when handling this compound, based on its hazard profile?
Answer:
- Hazards: Skin irritation (H315), eye damage (H319), and respiratory irritation (H335).
- Protocols: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How can researchers optimize the Boc-deprotection step in the synthesis of derivatives without compromising the piperidine core?
Answer:
Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 1–2 hours, followed by rapid neutralization with NaHCO₃. Monitor deprotection via TLC (Rf shift) or LC-MS to avoid over-acidification, which can protonate the piperidine nitrogen and degrade the core. Alternative methods include HCl/dioxane for milder conditions .
(Basic) What are the solubility characteristics of this compound, and how do they influence purification methods?
Answer:
- Solubility: Polar aprotic solvents (DMF, DMSO > 50 mg/mL); poorly soluble in water or hexane.
- Purification: Recrystallize from ethanol/water (7:3) or use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Centrifugal partition chromatography (CPC) may enhance purity for sensitive applications .
(Advanced) What role does steric hindrance from the tert-butyl group play in the compound’s chemical reactivity and interaction with enzymes?
Answer:
The Boc group’s tert-butyl moiety sterically shields the piperidine nitrogen, reducing nucleophilic attack during synthesis. In biological systems, this hindrance may lower binding affinity to flat binding pockets (e.g., cytochrome P450) but stabilize interactions in hydrophobic cavities. MD simulations show the group’s rotational freedom impacts conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
